Cas no 1956376-64-9 (Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate)

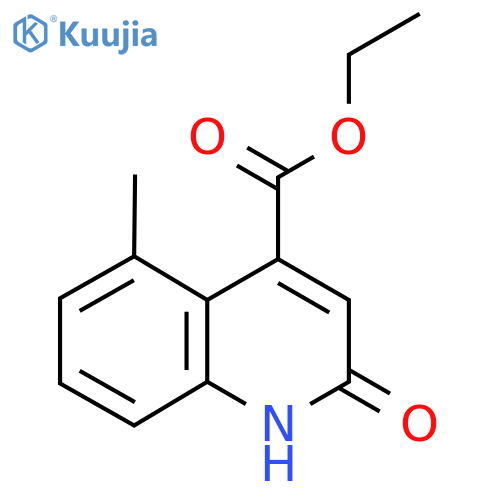

1956376-64-9 structure

商品名:Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1956376-64-9

- Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

- Ethyl5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

- SB71196

-

- インチ: 1S/C13H13NO3/c1-3-17-13(16)9-7-11(15)14-10-6-4-5-8(2)12(9)10/h4-7H,3H2,1-2H3,(H,14,15)

- InChIKey: MCVNRSKRPLZAGO-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=CC(NC2C=CC=C(C)C=21)=O)=O

計算された属性

- せいみつぶんしりょう: 231.08954328g/mol

- どういたいしつりょう: 231.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229237-1g |

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate |

1956376-64-9 | 97% | 1g |

$643 | 2021-08-04 | |

| Chemenu | CM229237-1g |

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate |

1956376-64-9 | 97% | 1g |

$681 | 2022-09-01 |

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

4. Water

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

1956376-64-9 (Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量